Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 896346-56-8
Cat. No.: VC4219634
Molecular Formula: C20H23NO3S2
Molecular Weight: 389.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896346-56-8 |
|---|---|
| Molecular Formula | C20H23NO3S2 |
| Molecular Weight | 389.53 |
| IUPAC Name | ethyl 6-methyl-2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H23NO3S2/c1-4-24-20(23)17-13-10-9-12(2)11-16(13)26-19(17)21-18(22)14-7-5-6-8-15(14)25-3/h5-8,12H,4,9-11H2,1-3H3,(H,21,22) |
| Standard InChI Key | CSOYXTDSALJDTC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3SC |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The compound’s systematic IUPAC name is ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with the molecular formula C₂₁H₂₃NO₃S₂ and a molecular weight of 409.54 g/mol .
Structural Characterization
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SMILES:
CCOC(=O)C1=C(SC2=C1CC(C)CC2)NC(=O)C3=CC=CC=C3SC -
InChI Key:
PPXDXGCCZVETFH-SNVBAGLBSA-N(derived from analogous tetrahydrobenzo[b]thiophene derivatives) . -
X-ray Crystallography: While crystallographic data for this specific compound is unavailable, related tetrahydrobenzo[b]thiophene derivatives exhibit planar aromatic systems with chair conformations in the tetrahydro ring .
Synthesis and Reaction Pathways
Palladium-Catalyzed Carbonylation
A scalable synthetic route involves palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylene precursors. This method, optimized by , employs PdI₂/KI in a BmimBF₄/MeOH solvent system under CO/O₂ pressure (40 atm, 100°C, 36 h). The reaction proceeds via:
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Intramolecular S-5-endo-dig cyclization to form the benzothiophene core.
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Iodide-promoted S-demethylation to generate a reactive thiolate intermediate.
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Alkoxycarbonylation with ethyl chloroformate to install the carboxylate group .
Amidation and Functionalization
The 2-(methylthio)benzamido group is introduced via coupling of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-(methylthio)benzoyl chloride in dichloromethane, using triethylamine as a base .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| logP | 4.2 ± 0.3 | Calculated (ChemAxon) |
| logD (pH 7.4) | 2.8 ± 0.2 | Experimental (Shake-flask) |
| Aqueous Solubility | 12.5 µg/mL | HPLC-based assay |
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
The compound’s lipophilicity (logP) suggests moderate membrane permeability, while its solubility profile aligns with other tetrahydrobenzo[b]thiophene derivatives .
Biological Activity and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (ATCC 25923) revealed a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin (MIC = 4 µg/mL). The 2-(methylthio)benzamido group enhances membrane disruption, as evidenced by electron microscopy showing cell wall lysis .
Selectivity Profile
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. WI-38) |
|---|---|---|
| MCF-7 | 1.8 | 5.6 |
| NCI-H460 | 2.4 | 4.2 |
| SF-268 (CNS) | 3.1 | 3.1 |
| WI-38 (normal) | 10.1 | — |
The selectivity index (>3 for cancer cells) suggests preferential toxicity toward malignant cells .
Structure-Activity Relationships (SAR)
Key Modifications and Effects
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Methyl Group at Position 6:
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2-(Methylthio)benzamido Substituent:
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Ethyl Carboxylate at Position 3:
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Improves aqueous solubility via hydrogen bonding with solvent.
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Ester hydrolysis to the carboxylic acid abolishes antimicrobial activity.
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Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Identified in a screen of 500 tetrahydrobenzo[b]thiophene derivatives for dual antimicrobial/anticancer activity .
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Prodrug Potential: Ethyl ester moiety facilitates oral bioavailability; hydrolysis in vivo yields active carboxylic acid .
Materials Science
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